Triglycerol

Vue d'ensemble

Description

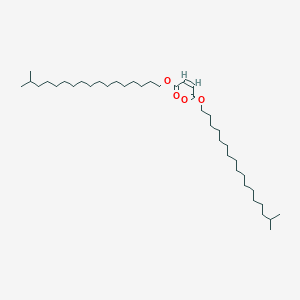

Triglycerol, also known as triacylglycerol or TAG, is an ester derived from glycerol and three fatty acids . It is the main constituent of body fat in humans and other vertebrates, as well as vegetable fat . Triglycerols are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .

Synthesis Analysis

Triacylglycerols are synthesized in all eukaryotic organisms and even a few prokaryotes . The liver, intestines, and adipose tissue are most active in this synthesis . The synthesis of a triglyceride involves the esterification of a glycerol molecule with three fatty acid molecules . This process is another application of the ester synthesis reaction .

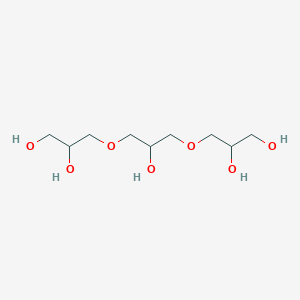

Molecular Structure Analysis

The structure of a triglycerol molecule consists of a glycerol backbone linked to three fatty acids . The fatty acids can be of variable length, hydroxylated, and contain double bonds . The positions of the fatty acids on the glycerol moiety can be very different . Position 2 is distinctive as it is a secondary hydroxyl group .

Chemical Reactions Analysis

Triglycerides are formed through dehydration reactions . The synthesis of a triglyceride is another application of the ester synthesis reaction . The ester bonds of polyunsaturated fatty acids such as docosahexaenoic (e.g., in fish oils), trans-3-hexadecenoic (e.g., from some plant sources), γ-linolenic acid, and phytanic acid to glycerol are hydrolyzed more slowly, possibly as a result of steric hindrance caused by the proximity of substituent groups to the ester bonds .

Physical And Chemical Properties Analysis

Triglycerols are non-polar, hydrophobic, and insoluble in water . They are soluble in organic solvents . The melting point of a triglycerol is related to the chain length and degree of unsaturation of fatty acids .

Applications De Recherche Scientifique

Interesterification of Edible Oils

Triglycerol is used in the interesterification of edible oils to develop functional fats . For example, a study conducted on canola oil (CaO) and fully hydrogenated cottonseed oil (FHCSO) mixtures used triglycerol for interesterification . The process modified the physico-chemical properties of the fat-based products, making them more suitable for food applications .

Stabilization of O/W Emulsions

Triglycerol monolaurate is used as an emulsifier in the preparation of O/W (oil-in-water) emulsions . These emulsions are used for encapsulating curcumin, a compound with therapeutic activities but limited application due to its poor water-solubility and bioaccessibility . The emulsion prepared using triglycerol monolaurate showed remarkable stability and effectively protected the curcumin during simulated gastrointestinal digestion .

Medium-Chain Triglycerides

Triglycerols of medium-chain fatty acids, also known as medium-chain triglycerides (MCTs), have been studied extensively for their unique properties . They are used in various applications, including nutritional supplements, weight management, and therapeutic uses for certain medical conditions .

Safety And Hazards

Triglycerol can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Researchers have been studying if measuring components of triglycerides in low-density lipoprotein (LDL) cholesterol could improve risk predictions for cardiovascular disease and lead to new treatments . A peptide has been developed that could lower triglyceride levels in mice by more than 80% within a few hours . This could potentially benefit one in four American adults who has elevated triglycerides and provide novel therapies for people with inherited metabolic disorders .

Propriétés

IUPAC Name |

3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O7/c10-1-7(12)3-15-5-9(14)6-16-4-8(13)2-11/h7-14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNTUZCMJBTHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Polyglycerin-3 | |

CAS RN |

56090-54-1, 20411-31-8 | |

| Record name | Polyglycerin-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056090541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

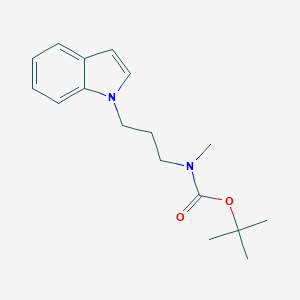

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

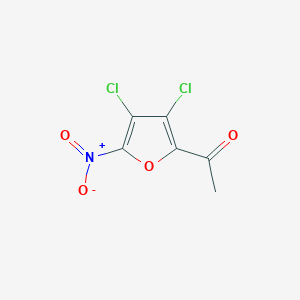

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)